Methyl 2,6-dichlorophenoxyacetate
Overview
Description
Methyl 2,6-dichlorophenoxyacetate is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions, and the carboxyl group is esterified with a methyl group. This compound is known for its applications in various chemical and industrial processes.
Scientific Research Applications
Methyl 2,6-dichlorophenoxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various agrochemicals and pharmaceuticals.
Safety and Hazards
According to a safety data sheet, Methyl 2,6-dichlorophenoxyacetate is harmful if swallowed and may cause an allergic skin reaction. It causes serious eye irritation and is very toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin or eyes .
Mechanism of Action
Target of Action
Methyl 2,6-dichlorophenoxyacetate is a synthetic auxin, a class of plant hormones that are essential for plant body development . The primary targets of this compound are the auxin receptors found in plants. These receptors play a crucial role in the regulation of plant growth and development .
Mode of Action
As a synthetic auxin, this compound mimics the action of natural auxins. It binds to the auxin receptors, triggering a series of events that lead to uncontrolled cell division and growth . This rapid, unregulated growth eventually leads to the death of the plant, making this compound an effective herbicide .
Biochemical Pathways
These include pathways involved in cell division, cell elongation, differentiation, and apoptosis . The compound’s impact on these pathways leads to uncontrolled growth and eventual plant death .
Pharmacokinetics
Like other auxins, it is likely to be absorbed by plant tissues and distributed throughout the plant via the vascular system . Its bioavailability would depend on factors such as the plant species, the concentration of the compound, and environmental conditions .
Result of Action
The primary result of this compound’s action is the death of the plant. This is due to the uncontrolled cell division and growth triggered by the compound’s interaction with auxin receptors . The affected plant exhibits symptoms such as leaf curling, stem twisting, and eventual wilting .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, humidity, and the presence of other chemicals in the environment . For example, certain soil types may affect the compound’s absorption and distribution within the plant . Additionally, the compound’s efficacy may be reduced in cold temperatures or under drought conditions .
Biochemical Analysis
Biochemical Properties
Methyl 2,6-dichlorophenoxyacetate plays a significant role in biochemical reactions, particularly in the context of herbicidal activity. It interacts with enzymes such as α-ketoglutarate-dependent dioxygenase, which is involved in the degradation pathway of similar compounds . This interaction leads to the breakdown of the compound, facilitating its role in biochemical processes. Additionally, this compound can interact with proteins and other biomolecules, influencing their function and stability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its interaction with α-ketoglutarate-dependent dioxygenase results in the inhibition of the enzyme’s activity, affecting the degradation of related compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and alter metabolite levels within cells. The compound’s interaction with α-ketoglutarate-dependent dioxygenase is a key aspect of its metabolic role, affecting the degradation of related compounds and influencing overall metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,6-dichlorophenoxyacetate can be synthesized through the esterification of 2,6-dichlorophenoxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield various reduced forms, depending on the reagents and conditions used.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: 2,6-dichlorophenoxyacetic acid.
Reduction: Various reduced phenoxyacetate derivatives.
Substitution: Substituted phenoxyacetate compounds with different functional groups.
Comparison with Similar Compounds
Methyl 2,4-dichlorophenoxyacetate: Similar in structure but with chlorine atoms at the 2 and 4 positions.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar biological activity.
4-chloro-2-methylphenoxyacetic acid: Another herbicide with a different substitution pattern on the phenyl ring.
Uniqueness: Methyl 2,6-dichlorophenoxyacetate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atoms affects the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
methyl 2-(2,6-dichlorophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-8(12)5-14-9-6(10)3-2-4-7(9)11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPPNSKJFSXSAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40634040 | |
Record name | Methyl (2,6-dichlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1928-49-0 | |
Record name | Methyl (2,6-dichlorophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40634040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the new synthetic process for Methyl 2,6-dichlorophenoxyacetate and what are its advantages?
A1: The new synthetic process utilizes 2,6-dichlorophenol, sodium methoxide, and methyl chloroacetate as raw materials []. The key advantage of this process is its high yield, reaching up to 99% under optimized conditions. These conditions involve a 1:1.3 mole ratio of 2,6-dichlorophenol to methyl chloroacetate, distilling off 2/3 of the methanol after adding methyl chloroacetate, and refluxing the mixture for 3 hours [].
Q2: How was the synthesized this compound characterized?
A2: The structure of the synthesized this compound was confirmed using several spectroscopic techniques, including Mass Spectrometry (MS), proton Nuclear Magnetic Resonance (1H NMR), and Infrared Spectroscopy (IR) []. These techniques provide complementary information about the molecular weight, proton environment, and functional groups present in the synthesized compound, confirming its identity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.